

Validating NVP-ADW742 Target Engagement on IGF-1R Phosphorylation: A Comparative Guide

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Compound of Interest

Compound Name: NVP-ADW742

Cat. No.: B1662999

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **NVP-ADW742** and other prominent small molecule inhibitors targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R). The focus is on validating target engagement by assessing the inhibition of IGF-1R phosphorylation. Detailed experimental protocols and comparative data are presented to aid researchers in selecting the most appropriate tool for their specific needs.

Introduction to IGF-1R Inhibition

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.^[1] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.^[1] **NVP-ADW742** is a selective inhibitor of the IGF-1R tyrosine kinase.^[2] Validating the direct engagement of **NVP-ADW742** and other inhibitors with IGF-1R and their efficacy in blocking its phosphorylation is a critical step in preclinical drug development.

Comparative Analysis of IGF-1R Inhibitors

A selection of small molecule inhibitors targeting IGF-1R are compared below based on their potency in inhibiting IGF-1R phosphorylation and their selectivity against the highly homologous Insulin Receptor (InsR) and other kinases.

Potency Against IGF-1R and InsR

Inhibitor	IGF-1R IC50	InsR IC50	Selectivity (InsR/IGF-1R)	Assay Type
NVP-ADW742	170 nM[2]	2,800 nM[2]	~16-fold[3]	Cellular
Linsitinib (OSI-906)	35 nM[4]	75 nM[4]	~2-fold	Cell-free
BMS-754807	1.8 nM[5]	1.7 nM[5]	~1-fold	Cell-free
Picropodophyllin (PPP)	1 nM[4]	Not specified (no co-inhibition)[6]	Highly Selective	Not specified
NVP-AEW541	150 nM[7]	140 nM[7]	~1-fold (cell-free), 27-fold (cellular)[7][8]	Cell-free & Cellular

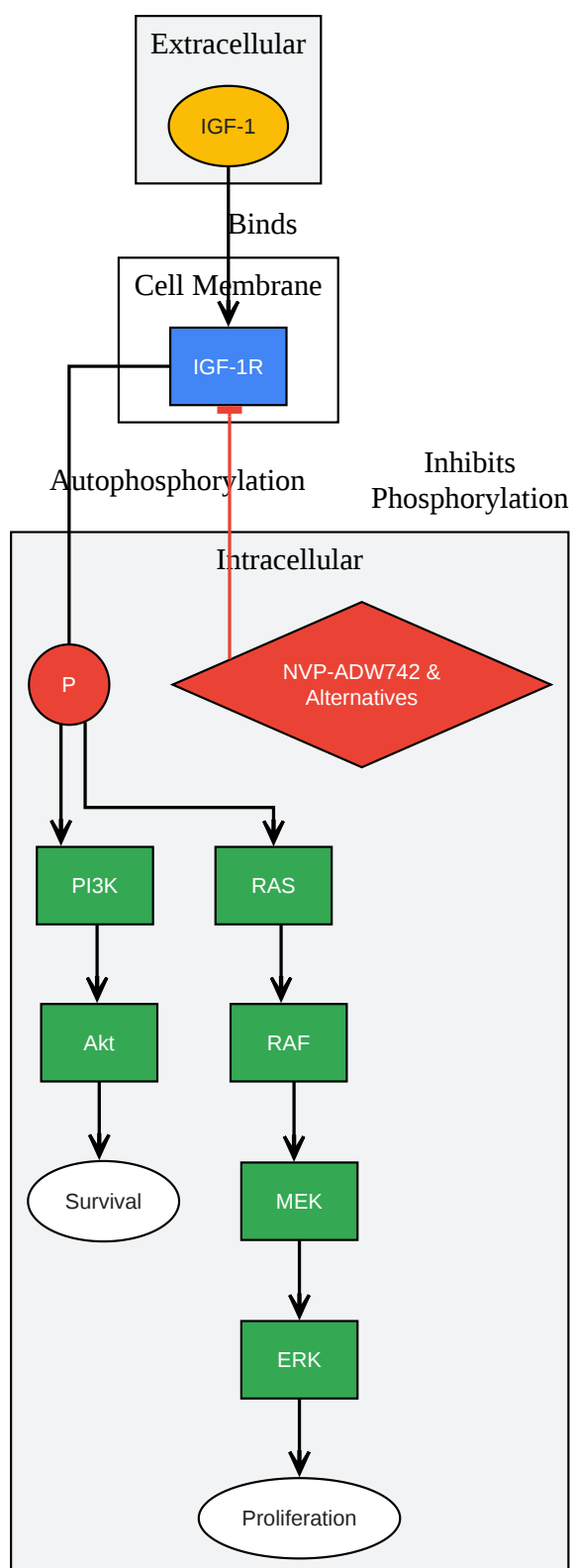
Note: IC50 values can vary depending on the assay conditions (cell-free vs. cellular). Cellular assays often provide a more physiologically relevant measure of a compound's potency.

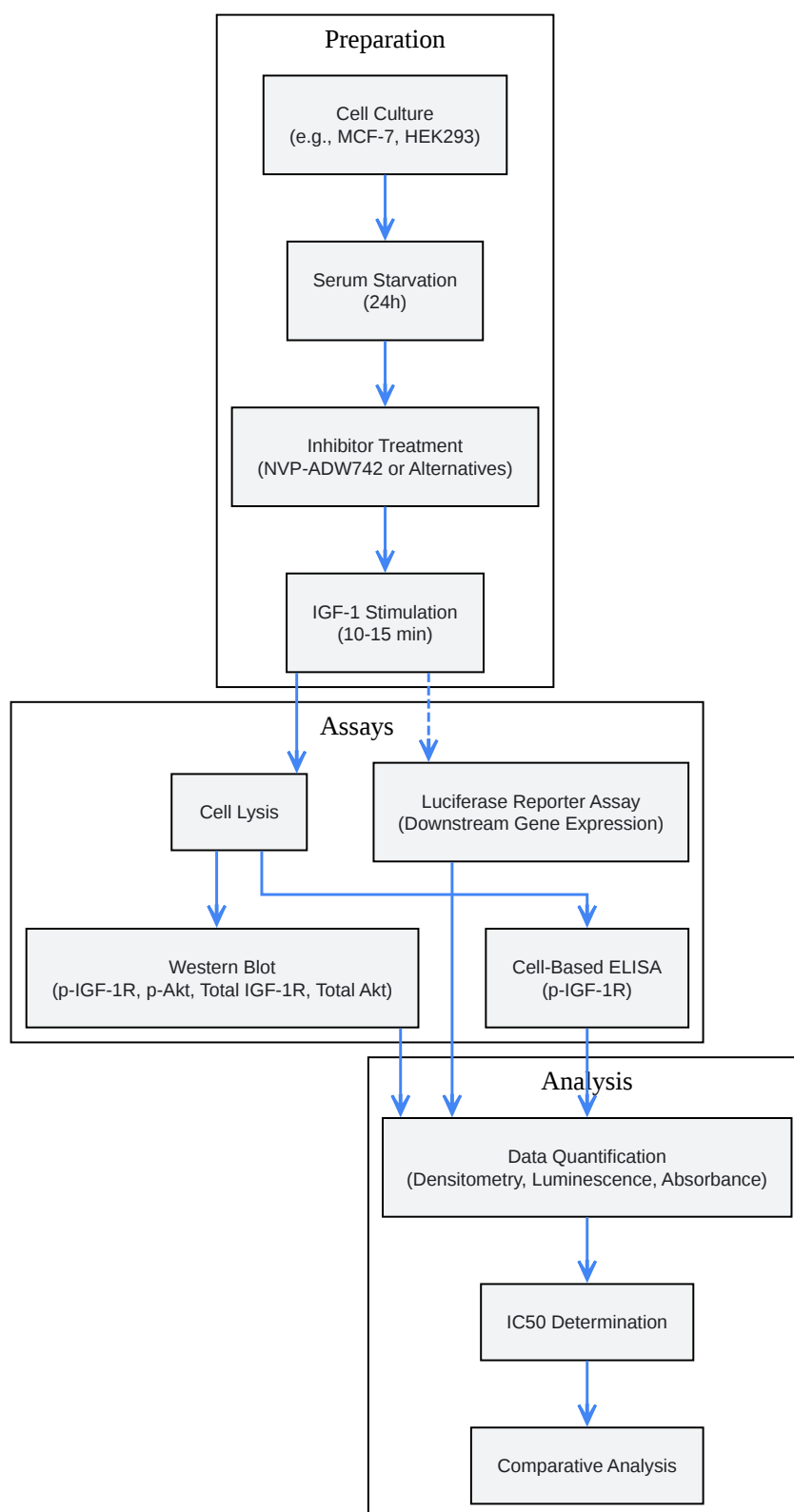
Selectivity Profile Against Other Kinases

Inhibitor	Other Notable Targets (IC50)
NVP-ADW742	c-Kit (>5 μ M), HER2 (>10 μ M), PDGFR (>10 μ M), VEGFR-2 (>10 μ M), Bcr-Abl (>10 μ M)[2]
Linsitinib (OSI-906)	No significant activity against Abl, ALK, BTK, EGFR, FGFR1/2, PKA[4]
BMS-754807	Met (5.6 nM), TrkA (7.4 nM), TrkB (4.1 nM), Aurora A (9 nM), Aurora B (25 nM), Ron (44 nM) [5][9]
Picropodophyllin (PPP)	Does not inhibit FGF-R, PDGF-R, or EGF-R[6]
NVP-AEW541	Tek (530 nM), Flt1 (600 nM), Flt3 (420 nM)[7]

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental approach for validating target engagement, the following diagrams are provided.





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com